
1,1-Dimethyl-2-nitrohydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Dimethyl-2-nitrohydrazine is an organic compound characterized by the presence of two methyl groups attached to a hydrazine moiety, with a nitro group attached to the second nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,1-Dimethyl-2-nitrohydrazine can be synthesized through several methods. One common approach involves the nitration of 1,1-dimethylhydrazine. This process typically requires a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid. The reaction is carried out under controlled conditions to ensure the selective formation of the nitro compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This ensures high yield and purity of the product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
1,1-Dimethyl-2-nitrohydrazine undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or nitrate derivatives under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are frequently used.
Substitution: Nucleophiles such as amines or thiols can be employed under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitrate derivatives.
Reduction: Formation of 1,1-dimethyl-2-aminohydrazine.
Substitution: Formation of various substituted hydrazine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1,1-Dimethyl-2-nitrohydrazine has several applications in scientific research:
Biology: Investigated for its potential as a biochemical probe due to its reactive nitro group.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceuticals with nitro functionalities.
Industry: Utilized in the production of specialized chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action of 1,1-Dimethyl-2-nitrohydrazine involves its reactive nitro group, which can participate in various chemical transformations. The nitro group can undergo reduction to form reactive intermediates that interact with molecular targets, leading to the formation of new chemical bonds or the modification of existing ones. These interactions can affect biological pathways and molecular functions, making the compound useful in research and industrial applications.
Comparación Con Compuestos Similares
Similar Compounds
1,1-Dimethylhydrazine: Lacks the nitro group, making it less reactive in certain chemical reactions.
2-Nitrohydrazine: Contains a nitro group but lacks the dimethyl substitution, affecting its chemical properties and reactivity.
1,2-Dimethyl-2-nitrohydrazine: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.
Uniqueness
1,1-Dimethyl-2-nitrohydrazine is unique due to the presence of both dimethyl and nitro groups, which confer distinct chemical properties. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in scientific research and industrial processes.
Propiedades
| 114132-47-7 | |
Fórmula molecular |
C2H7N3O2 |
Peso molecular |
105.10 g/mol |
Nombre IUPAC |
N-(dimethylamino)nitramide |
InChI |
InChI=1S/C2H7N3O2/c1-4(2)3-5(6)7/h3H,1-2H3 |
Clave InChI |
VNHBLVDEXIAQEA-UHFFFAOYSA-N |
SMILES canónico |
CN(C)N[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Thiabicyclo[2.2.1]heptan-5-one](/img/structure/B14311664.png)
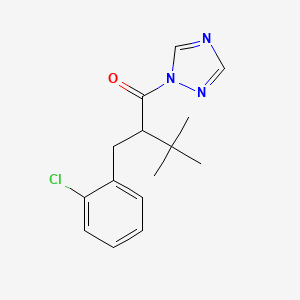
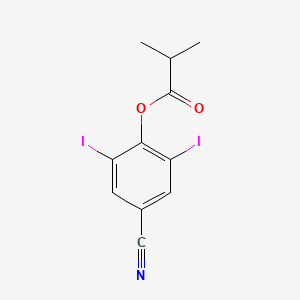
![2-Chloro-N-[4-(2-formylhydrazinyl)phenyl]acetamide](/img/structure/B14311675.png)
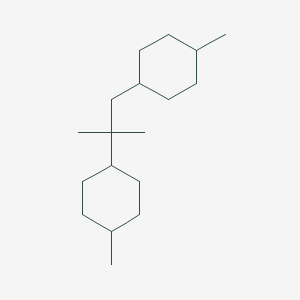
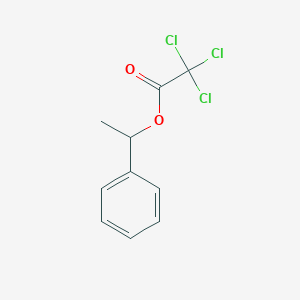

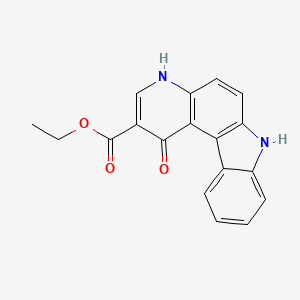
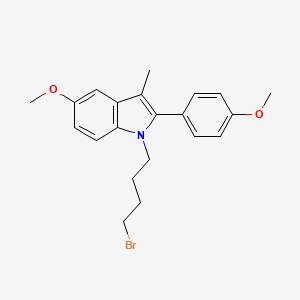
![[1]Benzopyrano[3,4-b][1,4]benzothiazin-6(12H)-one, 3-hydroxy-](/img/structure/B14311738.png)
![1-[(2-Bromo-3,4-dimethoxyphenyl)methyl]-7-methoxyisoquinolin-8(2H)-one](/img/structure/B14311739.png)
